Hydrobenzamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122123. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

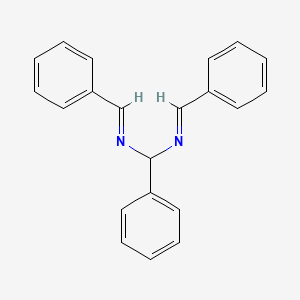

N-[(benzylideneamino)-phenylmethyl]-1-phenylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2/c1-4-10-18(11-5-1)16-22-21(20-14-8-3-9-15-20)23-17-19-12-6-2-7-13-19/h1-17,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYRFIIFTJICNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC(C2=CC=CC=C2)N=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-29-5 | |

| Record name | 1-Phenyl-N,N′-bis(phenylmethylene)methanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Enduring Synthesis of Hydrobenzamide: A Technical Guide for Researchers

A comprehensive overview of the historical evolution and modern methodologies for the synthesis of hydrobenzamide, tailored for researchers, scientists, and drug development professionals. This guide delves into the core synthetic strategies, providing detailed experimental protocols, a comparative analysis of key methods, and a mechanistic exploration of this foundational reaction in organic chemistry.

This compound, a condensation product of benzaldehyde and ammonia, has been a subject of chemical investigation for over a century and a half. Its synthesis is a classic example of imine formation and serves as a gateway to a variety of other nitrogen-containing compounds. This whitepaper provides an in-depth look at the historical and contemporary methods of this compound synthesis, offering practical guidance and a deeper understanding of the reaction's nuances.

Historical Perspective and Evolution of Synthetic Methods

The synthesis of this compound was first reported in the 19th century, with early methods being characterized by long reaction times and modest yields. Over the years, significant advancements have been made to improve the efficiency and practicality of this synthesis.

The earliest recorded synthesis of this compound is attributed to Laurant in 1836 , who allowed benzaldehyde to stand in a sealed tube with liquid ammonia for eight days.[1] This was followed by the work of Rochleder , who utilized aqueous ammonia in a sealed tube, requiring a reaction time of 24 to 48 hours.[1] In 1909, Francis introduced a modification by adding a soap solution to emulsify the benzaldehyde, aiming to improve the reaction rate.[1]

A significant improvement came with the use of gaseous ammonia, which was found to react exothermically with benzaldehyde, drastically reducing the reaction time.[1] Modern approaches have further refined the synthesis, employing catalysts and alternative ammonia sources to enhance yields and simplify procedures.

Comparative Analysis of Synthetic Protocols

The evolution of this compound synthesis is best illustrated by comparing the quantitative data from various key methods. The following table summarizes the reaction conditions and reported yields for several historical and contemporary protocols.

| Method (Researcher/Year) | Ammonia Source | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Laurant (1836)[1] | Liquid Ammonia | None | Ambient | 8 days | Not Reported |

| Rochleder[1] | Aqueous Ammonia | None | Ambient | 24-48 hours | Not Reported |

| Francis (1909)[1] | Aqueous Ammonia | Water (Soap) | Not Specified | Not Specified | Not Reported |

| Cumming (1937)[2] | Conc. Aq. Ammonia | None | Ambient | 2 days | 90% |

| Welch (1958)[1] | Gaseous Ammonia | None | < 25 | Several hours | Nearly Quantitative |

| Modern Method (Aqueous NH₃)[3] | 25% Aqueous Ammonia | None | Ambient | 3 days | Not Reported |

| Modern Method (NH₃ in Ethanol)[3] | Gaseous Ammonia | Ethanol | 0 | Overnight | Not Reported |

| Modern Method (NH₄HCO₃)[4] | Ammonium Bicarbonate | None | 50 | 30 minutes | Not Reported |

Detailed Experimental Protocols

For researchers seeking to replicate or adapt these syntheses, the following are detailed methodologies for key experiments.

Protocol 1: Synthesis using Concentrated Aqueous Ammonia (after Cumming, 1937)

Materials:

-

Benzaldehyde (5 mL)

-

Concentrated Ammonium Hydroxide solution (25 mL)

-

Ethanol (for recrystallization)

-

Stoppered flask

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

-

Beaker

-

Crystallizing dish

Procedure:

-

Place 5 mL of benzaldehyde and 25 mL of concentrated ammonium hydroxide solution into a stoppered flask.[2]

-

Allow the flask to stand at room temperature for 2 days.[2]

-

Crystals of this compound will separate from the solution.

-

Filter the crystals using a Buchner funnel and wash them with cold water.[2]

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Dry the purified crystals. The expected yield is approximately 4.2 g (90%).[2]

Protocol 2: Synthesis using Gaseous Ammonia (after Welch, 1958)

Materials:

-

Benzaldehyde (25 parts by weight)

-

Anhydrous Gaseous Ammonia

-

Reaction vessel with stirring and cooling capabilities

-

Vacuum drying oven

Procedure:

-

Charge a suitable reaction vessel with 25 parts by weight of benzaldehyde.[1]

-

While maintaining the temperature below 25 °C, introduce a slight excess of the theoretical amount of gaseous ammonia under the surface of the liquid with vigorous stirring.[1]

-

Continue stirring for several hours until a solid mass of this compound is formed.[1]

-

The reaction is exothermic and requires cooling to maintain the desired temperature.

-

Dry the resulting solid product in a vacuum oven at 50-60 °C.[1] The yield is reported to be nearly quantitative.[1]

Protocol 3: Modern Synthesis using Ammonium Bicarbonate

Materials:

-

Benzaldehyde (1.44 g, 15 mmol)

-

Ammonium Bicarbonate (0.79 g, 10 mmol)

-

Reaction vessel with heating and stirring

-

30% (m/m) Ammonia solution (for purification)

-

Filtration apparatus

Procedure:

-

In a reaction vessel, mix 1.44 g of benzaldehyde and 0.79 g of ammonium bicarbonate.[4]

-

Heat the mixture to 50 °C with stirring. A solid white substance should form within 30 minutes.[4]

-

To purify the product, suspend the obtained precipitate in 10 mL of 30% (m/m) ammonia solution.[4]

-

Remove the solvent by filtration to yield the purified this compound.[4]

Reaction Mechanism and Pathway

The formation of this compound from benzaldehyde and ammonia proceeds through a multi-step condensation reaction. The overall stoichiometry involves three molecules of benzaldehyde reacting with two molecules of ammonia.[5] The currently accepted mechanism involves the initial formation of a benzyl imine intermediate.

Caption: Proposed reaction mechanism for the formation of this compound.

The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of benzaldehyde, leading to the formation of a highly reactive benzyl imine (I).[4] Two molecules of this imine then combine to form a dimeric intermediate (II).[4] Finally, this intermediate reacts with a third molecule of benzaldehyde to yield this compound.[4]

Experimental Workflow

The general laboratory workflow for the synthesis and purification of this compound involves three key stages: reaction, isolation, and purification.

Caption: General experimental workflow for this compound synthesis and purification.

This workflow highlights the standard procedures in organic synthesis, starting from the reaction setup to the final isolation of the purified product. Proper execution of each step is crucial for obtaining a high yield and purity of this compound.

Conclusion

The synthesis of this compound, from its discovery to modern-day adaptations, showcases the progress of synthetic organic chemistry. For researchers and professionals in drug development, a thorough understanding of these methods provides a solid foundation for the synthesis of more complex nitrogen-containing molecules. The protocols and mechanistic insights provided in this guide are intended to be a valuable resource for the practical application and further exploration of this important chemical transformation.

References

- 1. US2863920A - Process of preparing this compound - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. Sciencemadness Discussion Board - this compound from benzaldehyde and ammonia - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ias.ac.in [ias.ac.in]

The Discovery of Hydrobenzamide: A Technical Retrospective on Alexander Borodin's Contribution to Organic Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal work of Alexander Borodin in the discovery of hydrobenzamide. While renowned for his musical compositions, Borodin was also a distinguished chemist, and his investigation into the reaction of benzaldehyde with ammonia laid foundational groundwork in the field of organic synthesis. This document provides a detailed account of the chemical principles, experimental methodologies, and quantitative data associated with this discovery, presented in a format tailored for the modern researcher.

Introduction: The Genesis of a New Nitrogenous Compound

In 1858, the Russian chemist and composer Alexander Borodin published his findings on the reaction between benzaldehyde and ammonia, leading to the isolation of a novel crystalline compound he named this compound. His work, first detailed in the "Bulletin de la classe physico-mathématique de l'Academie de Sciences de St. Pétersbourg" and a year later in "Justus Liebigs Annalen der Chemie," represented a significant step in understanding the chemistry of aldehydes and their interaction with nitrogen-containing reagents.[1] This discovery also paved the way for further investigations into the structure and reactivity of imines and related nitrogenous compounds.

The Core Chemical Transformation

The synthesis of this compound involves the condensation reaction of three molecules of benzaldehyde with two molecules of ammonia. The reaction proceeds through the formation of an unstable imine intermediate, which then further reacts to form the final, more stable this compound molecule. The overall balanced chemical equation for this transformation is:

3 C₆H₅CHO + 2 NH₃ → (C₆H₅CH)₃N₂ + 3 H₂O

This reaction is a classic example of a condensation reaction, where two or more molecules combine to form a larger molecule with the loss of a small molecule, in this case, water.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from benzaldehyde and aqueous ammonia.

Materials:

-

Benzaldehyde (C₆H₅CHO)

-

Concentrated Ammonium Hydroxide (NH₄OH, aq)

-

Ethanol (for recrystallization)

-

Stoppered flask

-

Filtration apparatus (e.g., Büchner funnel)

-

Beakers and other standard laboratory glassware

Procedure:

-

In a stoppered flask, combine 5 mL of benzaldehyde with 25 mL of concentrated ammonium hydroxide solution.

-

Stopper the flask securely and allow the mixture to stand at room temperature for 48 hours.[2]

-

During this time, crystals of this compound will precipitate from the solution.

-

After the 48-hour period, collect the crystalline product by filtration.

-

Wash the crystals with cold water to remove any unreacted starting materials and impurities.

-

For purification, recrystallize the crude this compound from ethanol.

-

Allow the recrystallized product to dry completely.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound, based on modern experimental results.

| Parameter | Value | Reference |

| Reactants | ||

| Benzaldehyde | 5 mL | [2] |

| Conc. Ammonium Hydroxide | 25 mL | [2] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [2] |

| Reaction Time | 48 hours | [2] |

| Product | ||

| Theoretical Yield | 4.2 g (based on 5 mL benzaldehyde) | [2] |

| Actual Yield | ~90% of theoretical | [2] |

| Melting Point | 110 °C | [2] |

| Physical Properties | ||

| Appearance | Crystalline solid | |

| Solubility in Water | Insoluble | [2] |

| Solubility in Alcohol | Easily soluble | [2] |

Visualizing the Chemical Pathway and Workflow

To better understand the logical flow of the synthesis and the underlying chemical transformation, the following diagrams have been generated using the DOT language.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Conclusion: Borodin's Enduring Legacy in Chemistry

Alexander Borodin's discovery of this compound was a notable contribution to the burgeoning field of organic chemistry in the 19th century. His work exemplified the systematic investigation of new reactions and compounds that characterized this era of chemical exploration. While the experimental techniques have evolved, the fundamental chemical principles of the reaction he first described remain a cornerstone of our understanding of aldehyde and amine chemistry. This technical guide serves as a testament to Borodin's dual legacy as both a celebrated composer and a pioneering chemist.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Hydrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of hydrobenzamide. It includes quantitative data, detailed experimental methodologies for its synthesis, and a discussion of its chemical behavior, stability, and reactivity.

Core Properties of this compound

This compound, with the chemical formula C₂₁H₁₈N₂, is an organic compound formed from the condensation reaction of benzaldehyde and ammonia.[1] Its structure features two imine groups linked by a central aminal carbon, which imparts unique chemical characteristics.[1]

Physical Properties

The physical attributes of this compound have been well-documented and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₈N₂ | [1][2][3][4][5] |

| Molecular Weight | 298.38 g/mol | [1][3] |

| Appearance | Colorless prismatic crystals | [3] |

| Melting Point | 101-105 °C | [1][2][3][6] |

| Boiling Point | 422.6 °C at 760 mmHg | [2][5] |

| Density | 1.01 g/cm³ | [2][5] |

| Flash Point | 202 °C | [2][5] |

| Refractive Index | 1.578 | [2][5] |

| LogP (Octanol/Water) | 4.92 | [2] |

Solubility

This compound's solubility is dictated by its predominantly non-polar aromatic structure.

| Solvent | Solubility | Source |

| Water | Insoluble | [3][7][8] |

| Ethanol | 1.99 g/100g (at 20°C) | [3] |

| Diethyl Ether | Very soluble | [3] |

| Quinoline | 3.94 g/100g (at 20°C) | [3] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Technique | Data Highlights | Source |

| ¹H NMR | Data available on PubChem, recorded on a Varian CFT-20 instrument. | [4] |

| ¹³C NMR | Data available on PubChem, sample from Eastman Organic Chemicals. | [4] |

| FTIR | Spectrum obtained using a KBr wafer technique. | [4] |

| Mass Spectrometry | GC-MS data available, with top m/z peaks at 194, 195, and 165. | [4] |

Chemical Properties and Reactivity

This compound serves as a key intermediate in the synthesis of various nitrogen-containing compounds.[1][9] Its chemical behavior is dominated by the reactivity of its imine (C=N) bonds and the central aminal group.

-

Hydrolysis: The imine bonds are susceptible to hydrolytic cleavage.[1] This reaction is catalyzed by the presence of water and acid, leading to the decomposition of this compound back into benzaldehyde and ammonia.[8][9] The rate of hydrolysis increases with lower pH and higher temperatures.[1]

-

Reduction: The imine functionalities can be reduced to form primary and secondary benzylamines.[1][9] Sodium borohydride is an effective reducing agent for this transformation.[1][10]

-

Thermal Stability: Thermogravimetric analysis (TGA) shows that this compound is thermally stable up to relatively high temperatures. The onset of decomposition occurs at 254°C, with 50% decomposition observed at 281°C.[11] This stability allows it to be used as a catalyst in reactions performed at elevated temperatures, such as the Knoevenagel condensation.[11]

Experimental Protocols

Synthesis of this compound from Benzaldehyde and Ammonia

The most common method for preparing this compound is the condensation reaction between benzaldehyde and ammonia.[1][9]

Caption: Reaction scheme for the synthesis of this compound.

Methodology 1: Using Aqueous Ammonia

This protocol is adapted from established laboratory procedures.[7][8][12]

-

Reaction Setup: In a 3-liter, 3-necked flask equipped with a mechanical stirrer and a thermometer, add 1 liter of concentrated ammonium hydroxide (approx. 30%).[12]

-

Addition of Reactant: Prepare a solution of 265 g (2.50 mol) of benzaldehyde in 500 mL of 2-propanol and add it to the flask in one portion.[12]

-

Reaction: Stir the mixture vigorously at room temperature (approx. 22°C) for 43 hours. A slurry will form as the product precipitates.[12]

-

Isolation: Filter the resulting slurry and wash the collected solid with 1 liter of water.[12]

-

Drying and Yield: Dry the product in vacuo to obtain this compound as a white solid. This method can yield up to 97.4% of the theoretical amount.[12]

Methodology 2: Solvent-Free Synthesis

Solvent-free methods offer a greener alternative with high efficiency.[9]

-

Reaction Setup: Place liquid benzaldehyde into a suitable closed reaction vessel equipped with vigorous stirring.[1][13]

-

Addition of Reactant: Bubble anhydrous gaseous ammonia directly through the liquid benzaldehyde. The reaction is exothermic and should be cooled to maintain a temperature between 0°C and 50°C.[1][13]

-

Reaction: Continue vigorous agitation for 6 to 14 hours. The solid this compound will precipitate, and vigorous stirring is necessary to break it up into small particles.[1][13]

-

Isolation: Once the reaction is complete, the product can be isolated. This method can achieve nearly quantitative yields.[1][9]

Purification Protocol

Recrystallization is a common method for purifying the crude product.

-

Solvent Selection: Dissolve the crude this compound in absolute ethanol or a cyclohexane/benzene mixture.[6]

-

Crystallization: Allow the solution to cool, which will induce the formation of this compound crystals.

-

Isolation: Filter the crystals from the mother liquor.

-

Drying: Dry the purified crystals under a vacuum over a desiccant such as P₂O₅.[6]

Caption: Workflow for this compound synthesis and purification.

References

- 1. Buy this compound | 92-29-5 [smolecule.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound [chemister.ru]

- 4. This compound | C21H18N2 | CID 9566477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemnet.com [chemnet.com]

- 6. This compound | 92-29-5 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. Sciencemadness Discussion Board - this compound from benzaldehyde and ammonia - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. This compound | 92-29-5 | Benchchem [benchchem.com]

- 10. ias.ac.in [ias.ac.in]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. prepchem.com [prepchem.com]

- 13. US2863920A - Process of preparing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to Hydrobenzamide (CAS 92-29-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrobenzamide, also known by its IUPAC name 1-Phenyl-N,N'-bis(phenylmethylene)methanediamine, is a crystalline solid with the chemical formula C₂₁H₁₈N₂. It is a key intermediate in organic synthesis, primarily formed through the condensation of benzaldehyde and ammonia. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectral data. Additionally, it explores the potential applications of this compound and its derivatives in medicinal chemistry and drug development, supported by diagrams of relevant chemical transformations and potential logical workflows for its utilization in research.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 92-29-5 | [1] |

| Molecular Formula | C₂₁H₁₈N₂ | [1] |

| Molecular Weight | 298.39 g/mol | [1] |

| Melting Point | 101-110 °C | |

| Boiling Point | 422.6 °C at 760 mmHg (Predicted) | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Insoluble in water, soluble in alcohol and other organic solvents. | |

| IUPAC Name | 1-Phenyl-N,N'-bis(phenylmethylene)methanediamine | [1] |

Synthesis of this compound

This compound is synthesized via the condensation reaction of three equivalents of benzaldehyde with two equivalents of ammonia.[2] Several protocols have been reported, with variations in reaction time, temperature, and the use of catalysts or specialized equipment.

Classical Synthesis Protocol

This method involves the reaction of benzaldehyde with concentrated ammonium hydroxide at room temperature.

Experimental Protocol:

-

In a stoppered flask, combine 5 mL of benzaldehyde and 25 mL of concentrated ammonium hydroxide solution.

-

Allow the flask to stand at room temperature for 2 days.

-

Crystals of this compound will separate from the solution.

-

Filter the crystals, wash with water, and recrystallize from alcohol.

-

The expected yield is approximately 90% (4.2 g).

Optimized High-Yield Synthesis Protocol

This protocol utilizes isopropanol as a solvent and mechanical stirring to achieve a higher yield.

Experimental Protocol:

-

To a 3 L three-necked flask equipped with a mechanical stirrer and a thermometer, add 1 L of concentrated ammonium hydroxide (approx. 30%).

-

In a separate beaker, prepare a solution of 265 g (2.50 mol) of benzaldehyde in 500 mL of 2-propanol.

-

Add the benzaldehyde solution to the ammonium hydroxide in one portion.

-

Stir the mixture vigorously at approximately 22 °C for 43 hours.

-

Filter the resulting slurry and wash the filter cake with 1 L of water.

-

Dry the product in vacuo to obtain this compound as a white solid.

-

The expected yield is approximately 97.4% (242.4 g) with a melting point of 100-102 °C.

References

theoretical yield calculation for hydrobenzamide synthesis

An In-depth Technical Guide to the Theoretical Yield Calculation for Hydrobenzamide Synthesis

Introduction

This compound is a crystalline solid synthesized through the condensation reaction of benzaldehyde and ammonia.[1][2] This guide provides a comprehensive overview of the principles and methodologies for calculating the theoretical yield of this compound, a critical parameter for assessing reaction efficiency. Understanding the stoichiometry of the reaction and identifying the limiting reactant are fundamental to this calculation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The Reaction and Stoichiometry

The synthesis of this compound involves the reaction of three molecules of benzaldehyde with two molecules of ammonia.[2][3][4] The balanced chemical equation for this condensation reaction is as follows:

3 C₇H₆O (Benzaldehyde) + 2 NH₃ (Ammonia) → C₂₁H₁₈N₂ (this compound) + 3 H₂O (Water)

From this balanced equation, the stoichiometric ratio of the reactants is 3 moles of benzaldehyde to 2 moles of ammonia. This ratio is the cornerstone for determining the limiting reactant and subsequently calculating the theoretical yield.

Calculating the Theoretical Yield

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no loss of material.[5][6] The calculation process involves the following steps:

-

Determine the moles of each reactant : Using the mass and molar mass of each reactant, calculate the number of moles present at the start of the reaction.

-

Identify the limiting reactant : The limiting reactant is the reactant that will be completely consumed first, thereby limiting the amount of product that can be formed.[6][7] To find it, compare the mole ratio of the reactants to the stoichiometric ratio from the balanced equation.

-

Calculate the moles of product : Based on the stoichiometry and the number of moles of the limiting reactant, calculate the maximum number of moles of this compound that can be produced.

-

Calculate the theoretical yield in grams : Convert the moles of this compound to grams using its molar mass.[8]

Data for Calculation

For accurate calculations, the molar masses of the reactants and the product are required.

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Benzaldehyde | C₇H₆O | 106.12 |

| Ammonia | NH₃ | 17.03 |

| This compound | C₂₁H₁₈N₂ | 298.40[3] |

Experimental Protocol and Example Calculation

To illustrate the theoretical yield calculation, a sample experimental protocol is provided below.

Experimental Protocol:

A solution of benzaldehyde (265 g) in 500 mL of 2-propanol is added to 1 L of concentrated ammonium hydroxide (approximately 30% NH₃ by mass, with a density of approximately 0.897 g/mL).[9]

Calculation Steps:

-

Calculate the moles of Benzaldehyde:

-

Mass of Benzaldehyde = 265 g

-

Molar Mass of Benzaldehyde = 106.12 g/mol

-

Moles of Benzaldehyde = 265 g / 106.12 g/mol = 2.50 mol

-

-

Calculate the moles of Ammonia:

-

Volume of NH₄OH solution = 1 L = 1000 mL

-

Density of solution = 0.897 g/mL

-

Mass of solution = 1000 mL * 0.897 g/mL = 897 g

-

Mass of NH₃ = 897 g * 0.30 = 269.1 g

-

Molar Mass of Ammonia = 17.03 g/mol

-

Moles of Ammonia = 269.1 g / 17.03 g/mol = 15.80 mol

-

-

Identify the Limiting Reactant:

-

The stoichiometric ratio is 3 moles of benzaldehyde to 2 moles of ammonia.

-

Moles of ammonia required to react with 2.50 moles of benzaldehyde = 2.50 mol benzaldehyde * (2 mol NH₃ / 3 mol benzaldehyde) = 1.67 mol NH₃.

-

Since we have 15.80 moles of ammonia, which is more than the 1.67 moles required, ammonia is in excess. Therefore, benzaldehyde is the limiting reactant .

-

-

Calculate the Theoretical Yield of this compound:

-

The amount of product is determined by the limiting reactant.

-

Moles of this compound = 2.50 mol benzaldehyde * (1 mol this compound / 3 mol benzaldehyde) = 0.833 mol.

-

Theoretical Yield = Moles of this compound * Molar Mass of this compound

-

Theoretical Yield = 0.833 mol * 298.40 g/mol = 248.66 g

-

Visualization of the Calculation Workflow

The logical flow of the theoretical yield calculation can be visualized as follows:

Caption: Workflow for calculating the theoretical yield of this compound.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Buy this compound | 92-29-5 [smolecule.com]

- 3. This compound | 92-29-5 | Benchchem [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. omnicalculator.com [omnicalculator.com]

- 6. calctool.org [calctool.org]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Reaction Mechanism of Benzaldehyde and Ammonia to Form Hydrobenzamide

This technical guide provides a comprehensive overview of the reaction mechanism, experimental protocols, and quantitative data related to the formation of hydrobenzamide from benzaldehyde and ammonia. The content is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this classic condensation reaction.

Core Reaction Mechanism

The formation of this compound, also known as N,N'-dibenzylidene-1,1-diphenylmethanediamine, is a condensation reaction involving three molecules of benzaldehyde and two molecules of ammonia.[1] The overall stoichiometry of the reaction is:

3 C₆H₅CHO + 2 NH₃ → (C₆H₅CH)₃N₂ + 3 H₂O [1]

The reaction proceeds through a multi-step mechanism initiated by the nucleophilic addition of ammonia to the carbonyl carbon of benzaldehyde.[2][3] This is followed by the formation of several key intermediates, including a carbinolamine and a benzyl imine (a Schiff base), which could not be isolated due to its high reactivity but was identified using mass spectrometry.[2][4][5] The final product, this compound, is a double Schiff base.[4]

The proposed mechanism involves the following key stages:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of a benzaldehyde molecule.

-

Carbinolamine Formation: A proton transfer leads to the formation of an unstable carbinolamine intermediate (α-amino alcohol).

-

Dehydration: The carbinolamine undergoes dehydration (loss of a water molecule) to form a benzylideneimine intermediate.

-

Dimerization and Condensation: The highly reactive imine intermediate further reacts with another molecule of benzaldehyde and ammonia, ultimately leading to the trimeric this compound structure.

References

Spectroscopic Analysis of Hydrobenzamide: A Technical Guide

This guide provides an in-depth analysis of hydrobenzamide using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and analysis of organic compounds. This document outlines the key spectroscopic features of this compound, presents detailed experimental protocols, and offers a logical workflow for its structural elucidation.

Introduction to this compound

This compound, with the chemical formula C₂₁H₁₈N₂, is a Schiff base synthesized from the condensation of benzaldehyde and ammonia.[1] It serves as a valuable intermediate in the synthesis of various nitrogen-containing heterocyclic compounds and other organic molecules.[2] Accurate structural confirmation and purity assessment are critical, for which NMR and IR spectroscopy are indispensable analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.[3] For this compound, ¹H NMR and ¹³C NMR are crucial for identifying the different types of protons and carbons, respectively.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to its aromatic and methine protons. The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Data Presentation: ¹H NMR of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 5.6 | Singlet | 1H | Methine proton (N-CH-N) |

| ~ 7.2 - 7.5 | Multiplet | 15H | Aromatic protons (3 x C₆H₅) |

| ~ 8.4 | Singlet | 2H | Imine protons (2 x N=CH) |

Note: The assignments are based on the general expected regions for these types of protons and may require 2D NMR techniques for unambiguous confirmation.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used if necessary.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum at a specific field strength (e.g., 400 or 500 MHz).[4]

-

The spectral window should typically cover a range from 0 to 12 ppm.[5]

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

-

Integrate the signals to determine the relative number of protons.[5]

-

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Data Presentation: ¹³C NMR of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 80 - 90 | Methine carbon (N-CH-N) |

| ~ 125 - 135 | Aromatic carbons (C₆H₅) |

| ~ 135 - 140 | Quaternary aromatic carbons (ipso-C) |

| ~ 160 - 165 | Imine carbons (N=CH) |

Note: These are approximate chemical shift ranges. The actual spectrum may show multiple distinct signals in the aromatic region.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

The same sample prepared for ¹H NMR can be used.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.[3]

-

The spectral window should typically be from 0 to 200 ppm.

-

A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[3]

-

-

Data Processing:

-

The data processing steps are similar to those for ¹H NMR (Fourier transformation, phasing, and calibration).

-

Workflow for NMR Spectroscopic Analysis

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Data Presentation: IR Spectroscopy of this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3080 | C-H stretch | Aromatic |

| ~ 1640 | C=N stretch | Imine |

| 1450 - 1600 | C=C stretch | Aromatic ring |

| ~ 1370 | C-H bend | Methine |

| 1000 - 1250 | C-N stretch | Aminal/Imine |

| 690 - 770 | C-H bend | Aromatic (out-of-plane) |

Note: The C=N stretching vibration is a key characteristic peak for identifying the imine functional groups in this compound.

Experimental Protocol: IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation:

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty sample compartment to subtract any atmospheric interference (e.g., CO₂, H₂O).

-

Place the salt plate with the sample film into the spectrometer's sample holder.

-

Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.[8]

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them with the functional groups present in this compound.

-

Compare the obtained spectrum with reference spectra if available.

-

Workflow for IR Spectroscopic Analysis

Caption: Workflow for IR analysis of this compound.

Logical Relationship of Spectroscopic Data

The combination of NMR and IR data provides a comprehensive structural confirmation of this compound. The logical flow involves identifying key structural motifs and correlating them with the observed spectroscopic signals.

Logical Correlation of Structure and Spectra

References

- 1. ias.ac.in [ias.ac.in]

- 2. This compound | 92-29-5 | Benchchem [benchchem.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. pubsapp.acs.org [pubsapp.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. emeraldcloudlab.com [emeraldcloudlab.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

An In-depth Technical Guide to Hydrobenzamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hydrobenzamide, a versatile chemical compound with significant applications in organic synthesis and as a precursor to biologically active molecules. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis and use as a catalyst, and explores the therapeutic potential of its derivatives.

Core Concepts: Molecular Profile of this compound

This compound, also known as N,N'-dibenzylidenetoluene-α,α-diamine, is a crystalline solid formed from the condensation reaction of benzaldehyde and ammonia.[1] Its core structure features a central carbon atom bonded to two imine groups and a phenyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₁₈N₂ | [1][2][3] |

| Molecular Weight | 298.38 g/mol | [3][4][5][6] |

| IUPAC Name | 1-phenyl-N,N'-bis(phenylmethylene)methanediamine | [7] |

| CAS Number | 92-29-5 | [1][3] |

| Appearance | Colorless prismatic crystals | [6] |

| Melting Point | 101-102 °C | [8] |

| Boiling Point | 130 °C | [6] |

| Solubility | Insoluble in water; soluble in alcohol and ether. | [6][9] |

Synthesis and Characterization

The synthesis of this compound is a classic example of a condensation reaction. Three molecules of benzaldehyde react with two molecules of ammonia to yield this compound and three molecules of water.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a standard laboratory procedure.[8]

Materials:

-

Benzaldehyde

-

Concentrated Ammonium Hydroxide (ca. 30%)

-

2-Propanol

-

Water

-

3 L three-necked flask

-

Mechanical stirrer

-

Thermometer

-

Filtration apparatus

Procedure:

-

To a 3 L three-necked flask equipped with a mechanical stirrer and a thermometer, add 1 L of concentrated ammonium hydroxide (approximately 14.8 moles).

-

In a separate container, prepare a solution of 265 g (2.50 mol) of benzaldehyde in 500 mL of 2-propanol.

-

Add the benzaldehyde solution to the ammonium hydroxide in one portion.

-

Stir the mixture vigorously at approximately 22°C for 43 hours.

-

A slurry will form as the product precipitates. Filter the slurry and wash the filter cake with 1 L of water.

-

Dry the collected solid in vacuo to obtain this compound as a white solid.

Expected Yield: Approximately 242.4 g (97.4% yield) with a melting point of 100-102°C.[8]

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the three phenyl rings and the characteristic methine and imine protons. |

| ¹³C NMR | Resonances for the aromatic carbons and the aliphatic carbons of the central diamine structure. |

| FT-IR | Characteristic absorption bands for C=N stretching of the imine groups and C-H stretching of the aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound. |

Logical Relationship: Synthesis of this compound

The following diagram illustrates the condensation reaction for the synthesis of this compound.

Applications in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of various organic compounds, including nitrogen-containing heterocycles. A notable application is its use as an in-situ generated catalyst in the Knoevenagel condensation.[10][11]

Experimental Protocol: this compound as a Catalyst in the Knoevenagel Condensation

This protocol describes the use of this compound to catalyze the condensation of benzaldehyde with malonic acid.[10]

Materials:

-

Benzaldehyde

-

Malonic acid

-

This compound

-

Methanol for HPLC analysis

-

Reaction vessel with stirring and temperature control

-

HPLC system for reaction monitoring

Procedure:

-

Dissolve 1.0 g (10 mmol) of malonic acid in 0.96 g (10.0 mmol) of benzaldehyde in a suitable reaction vessel.

-

Add 0.26 g (1.0 mmol, 10 mol%) of this compound to the reaction mixture.

-

Stir the mixture and maintain the temperature at 60°C for 1 hour to achieve complete conversion of benzaldehyde.

-

Monitor the reaction progress by taking 2 μl samples, diluting them in 7.5 mL of methanol, filtering, and analyzing by reversed-phase HPLC.

Experimental Workflow: Knoevenagel Condensation Catalyzed by this compound

The following diagram outlines the experimental workflow for the Knoevenagel condensation using this compound as a catalyst.

Biological Activity of this compound Derivatives

While this compound itself has limited reported biological activity, its derivatives, particularly benzamides and salicylanilides, have garnered significant interest in drug development for their potential antimicrobial and anticancer properties.

Antimicrobial Activity

Various N-benzamide derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Selected Benzamide Derivatives

| Compound | Organism | Activity | Value | Reference |

| Compound 5a | B. subtilis | MIC | 6.25 µg/mL | [12] |

| Compound 5a | E. coli | MIC | 3.12 µg/mL | [12] |

| Compound 6b | E. coli | MIC | 3.12 µg/mL | [12] |

| Compound 6c | B. subtilis | MIC | 6.25 µg/mL | [12] |

| Benzimidazole-based acetamide derivatives | P. aeruginosa | MIC | 125 µg/mL | [13] |

| Benzimidazole-hydrazone derivatives | Candida species | LD₅₀ | 126.33-368.72 µg/mL | [14] |

Anticancer Activity

Derivatives of benzamide have been investigated as potential anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.

Table 4: Anticancer Activity of Selected Benzamide Derivatives

| Compound | Cell Line | Activity | Value | Reference |

| Imidazole-based N-phenylbenzamide 4f | A549 (Lung) | IC₅₀ | 7.5 µM | [15] |

| Imidazole-based N-phenylbenzamide 4f | HeLa (Cervical) | IC₅₀ | 9.3 µM | [15] |

| Imidazole-based N-phenylbenzamide 4f | MCF-7 (Breast) | IC₅₀ | 8.9 µM | [15] |

| Imidazole-based N-phenylbenzamide 4e | A549 (Lung) | IC₅₀ | 8.9 µM | [15] |

| Imidazole-based N-phenylbenzamide 4e | HeLa (Cervical) | IC₅₀ | 11.1 µM | [15] |

| Imidazole-based N-phenylbenzamide 4e | MCF-7 (Breast) | IC₅₀ | 9.2 µM | [15] |

| Pyrimidine derivative 75 | MCF-7 (Breast) | IC₅₀ | 1.629 µM | [16] |

| Pyrimidine derivative 76 | A549 (Lung) | IC₅₀ | 1.841 µM | [16] |

Hsp90 Inhibition

Certain this compound derivatives have been identified as potential inhibitors of Heat Shock Protein 90 (Hsp90).[17][18] Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, many of which are oncoproteins, making it an attractive target for cancer therapy.

Signaling Pathway: Hsp90 Inhibition by this compound Derivatives

The diagram below illustrates the general mechanism of action for Hsp90 inhibitors, a pathway potentially targeted by this compound derivatives.

Conclusion

This compound is a compound of significant interest due to its straightforward synthesis and its utility as a precursor and catalyst in organic chemistry. While the direct biological applications of this compound are not extensively documented, its derivatives represent a promising avenue for the development of novel therapeutics, particularly in the areas of antimicrobial and anticancer drug discovery. Further research into the structure-activity relationships of this compound derivatives is warranted to fully exploit their therapeutic potential.

References

- 1. Buy this compound | 92-29-5 [smolecule.com]

- 2. This compound | C21H18N2 | CID 9566477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound [stenutz.eu]

- 5. This compound | 92-29-5 [chemicalbook.com]

- 6. This compound [chemister.ru]

- 7. Page loading... [wap.guidechem.com]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. research.tue.nl [research.tue.nl]

- 12. nanobioletters.com [nanobioletters.com]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 17. WO2008044034A1 - this compound derivatives as inhibitors of hsp90 - Google Patents [patents.google.com]

- 18. CN101193862A - Hydroxybenzamide derivatives and their use as inhibitors of HSP90 - Google Patents [patents.google.com]

Navigating the Solubility Landscape of Hydrobenzamide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of hydrobenzamide in various organic solvents, catering to researchers, scientists, and professionals in drug development. This document collates available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design.

This compound, a crystalline solid derived from the condensation of benzaldehyde and ammonia, serves as a versatile intermediate in organic synthesis. Its solubility characteristics are paramount for its purification, reaction kinetics, and formulation in various applications. Understanding its behavior in different solvent systems is crucial for optimizing synthetic routes and developing new applications.

Quantitative Solubility Data

The solubility of this compound is influenced by the polarity of the solvent and the temperature. The following table summarizes the available quantitative data. It is important to note that comprehensive solubility data across a wide range of solvents and temperatures is not extensively documented in publicly available literature.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Ethanol | 20 | 1.99[1] |

| Quinoline | 20 | 3.94[1] |

Qualitative Solubility Profile

Qualitative assessments of this compound's solubility provide valuable guidance for solvent selection in various experimental procedures.

-

High Solubility: this compound is reported to be very soluble in diethyl ether.[1] It is also described as easily soluble in alcohol.

-

Moderate to Low Solubility: Due to its hydrophobic aromatic rings, this compound is expected to have good solubility in non-polar organic solvents such as benzene, toluene, and chlorinated hydrocarbons.

-

Insolubility/Limited Solubility: this compound is insoluble in water.[1] Its solubility in aqueous ammonia is limited.

Recrystallization, a common purification technique for this compound, is often performed using absolute ethanol, petroleum ether, benzene, or a mixture of cyclohexane and benzene. This indicates that its solubility in these solvents is significantly higher at elevated temperatures.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for various research and development activities. The following are detailed methodologies for two common experimental protocols.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a liquid.

Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the solid residue is determined.

Apparatus and Materials:

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Oven

-

This compound

-

Selected organic solvent

Procedure:

-

Equilibration: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container. The mixture is then agitated in a thermostatically controlled shaker or water bath at the desired temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.[2][3]

-

Sampling and Filtration: Once equilibrium is achieved, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature and immediately filtered through a membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.[4]

-

Solvent Evaporation: A precisely measured volume or mass of the clear, saturated filtrate is transferred to a pre-weighed, dry container. The solvent is then carefully evaporated under controlled conditions (e.g., in an oven at a temperature below the decomposition point of this compound, or under reduced pressure).

-

Drying and Weighing: The container with the solid residue is dried to a constant weight in an oven and then cooled in a desiccator before weighing on an analytical balance.[4][5]

-

Calculation: The solubility (S) is calculated using the following formula:

S ( g/100 g solvent) = (mass of residue / mass of solvent) x 100

The mass of the solvent is determined by subtracting the mass of the residue from the total mass of the saturated solution sample.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry offers a sensitive and efficient method for determining the solubility of compounds that absorb ultraviolet or visible light.

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve that relates absorbance to concentration (Beer-Lambert Law).

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

-

Volumetric flasks and pipettes

-

Quartz cuvettes

-

This compound

-

Selected organic solvent (must be transparent in the UV-Vis region of interest)

Procedure:

-

Determination of Maximum Wavelength (λmax): A dilute solution of this compound in the chosen solvent is prepared, and its UV-Vis spectrum is recorded to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the selected solvent. The absorbance of each standard solution is measured at the λmax. A calibration curve is then constructed by plotting absorbance versus concentration.[6][7][8][9]

-

Preparation of Saturated Solution: A saturated solution of this compound is prepared as described in the gravimetric method (equilibration and filtration steps).

-

Sample Analysis: A precisely measured aliquot of the clear, saturated filtrate is diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The absorbance of the diluted solution is then measured at λmax.[7][8]

-

Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of this compound in an organic solvent.

References

- 1. This compound [chemister.ru]

- 2. researchgate.net [researchgate.net]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. pharmajournal.net [pharmajournal.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. rjptonline.org [rjptonline.org]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. impactfactor.org [impactfactor.org]

A Technical Guide to the Crystal Structure of Hydrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the crystal structure of hydrobenzamide (C₂₁H₁₈N₂), an organic compound synthesized from the condensation of benzaldehyde and ammonia. Understanding its three-dimensional structure is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where it serves as a versatile intermediate. This guide details the experimental protocols for its synthesis and crystallographic analysis and presents the key structural data in a clear, accessible format.

Experimental Protocols

The determination of this compound's crystal structure involves a multi-step process beginning with its synthesis, followed by purification through recrystallization to obtain high-quality single crystals, and culminating in single-crystal X-ray diffraction analysis.

Synthesis of this compound

This compound is synthesized via the condensation reaction of benzaldehyde and ammonia.[1]

-

Reaction: 3 C₆H₅CHO + 2 NH₃ → C₂₁H₁₈N₂ + 3 H₂O

-

Procedure: 5 ml of benzaldehyde is mixed with 25 ml of concentrated ammonium hydroxide solution in a stoppered flask.[2] The mixture is allowed to stand at room temperature for approximately 48 hours.[2] During this period, solid crystals of this compound precipitate out of the solution. The reaction can also be performed by bubbling anhydrous gaseous ammonia through liquid benzaldehyde, maintaining a temperature between 0°C and 50°C.[3] The resulting solid is then isolated by filtration.

Purification and Crystallization

Obtaining a high-quality crystal suitable for X-ray diffraction requires purification of the crude product.

-

Washing: The filtered crystals are first washed with water to remove any unreacted ammonia and other water-soluble impurities.[2]

-

Recrystallization: The crude this compound is then recrystallized from a suitable solvent, such as absolute ethanol.[2][4] The solid is dissolved in a minimum amount of hot ethanol, and the solution is allowed to cool slowly. This process yields well-defined, colorless prismatic crystals as the solubility of this compound decreases with temperature.[5] The purified crystals are then dried under a vacuum.[4]

Single-Crystal X-ray Diffraction Analysis

The precise atomic arrangement is determined using single-crystal X-ray diffraction.

-

Crystal Mounting: A suitable, defect-free single crystal of this compound is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays (e.g., MoKα or CuKα radiation) is directed at the crystal.[6][7] As the crystal is rotated, a diffraction pattern is produced, which is recorded by a detector. Data is typically collected at a controlled temperature to minimize thermal vibrations of the atoms.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².[7] This refinement process adjusts atomic positions and thermal parameters to achieve the best possible fit between the observed and calculated diffraction patterns.

Crystal Structure and Data

Single-crystal X-ray diffraction studies have revealed that this compound crystallizes in the orthorhombic space group P2₁2₁2₁.[8] The stability of this crystal structure is maintained by a network of hydrogen bonds.[8] The molecule adopts a nearly flat conformation, which facilitates π-conjugation between the aromatic rings.[8]

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₂₁H₁₈N₂ | [9] |

| Molecular Weight | 298.38 g/mol | [9] |

| Crystal System | Orthorhombic | [8] |

| Space Group | P2₁2₁2₁ | [8] |

| Unit Cell Volume (V) | 1,897.2 ų | [8] |

| Z (Molecules per Unit Cell) | 4 | [8] |

| Calculated Density (ρ) | 1.283 g/cm³ | [8] |

| R-Factor | 0.036 | [8] |

Table 2: Selected Molecular Geometry Parameters

| Parameter | Value | Reference |

| Imine Bond Lengths (C=N) | 1.27 - 1.29 Å | [8] |

| Dihedral Angle (between benzylidene rings) | 7.89° | [8] |

Visualization of Experimental Workflow

The logical flow from chemical synthesis to final structural analysis is a critical aspect of crystallography. The following diagram illustrates this workflow.

References

- 1. Buy this compound | 92-29-5 [smolecule.com]

- 2. prepchem.com [prepchem.com]

- 3. US2863920A - Process of preparing this compound - Google Patents [patents.google.com]

- 4. This compound | 92-29-5 [chemicalbook.com]

- 5. This compound [chemister.ru]

- 6. rsc.org [rsc.org]

- 7. Synthesis, X-ray diffraction analysis, quantum chemical studies and α-amylase inhibition of probenecid derived S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 92-29-5 | Benchchem [benchchem.com]

- 9. scbt.com [scbt.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Hydrobenzamide from Benzaldehyde and Aqueous Ammonia

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of hydrobenzamide from the condensation reaction of benzaldehyde and aqueous ammonia. The reaction proceeds via the formation of a diimine compound.[1] This application note includes a summary of quantitative data from various synthetic methods, a detailed experimental protocol, and visualizations of the reaction mechanism and experimental workflow.

Introduction

This compound, also known as N,N'-dibenzylidenetoluene-α,α-diamine, is a crystalline solid formed from the condensation of three equivalents of benzaldehyde with two equivalents of ammonia.[2][3] It serves as a valuable intermediate in organic synthesis, particularly as a precursor for the preparation of nitrogen-containing compounds like benzylamines and various heterocyclic structures.[2][4] The synthesis is a classic example of imine formation and is often used in undergraduate organic chemistry labs. This document outlines a standard procedure for its preparation and characterization.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

3 C₆H₅CHO + 2 NH₃ → (C₆H₅CH)₃N₂ + 3 H₂O

Benzaldehyde + Ammonia → this compound + Water

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound.

| Method | Benzaldehyde | Ammonia Source | Solvent | Reaction Time | Temperature | Yield | Melting Point (°C) | Reference |

| Method 1 | 5 mL | 25 mL conc. NH₄OH | None | 2 days | Room Temp. | 90% | 110 | [5] |

| Method 2 | 265 g (2.50 mol) | 1 L conc. NH₄OH (~30%) | 500 mL 2-propanol | 43 hours | ~22 °C | 97.4% | 100-102 | [6] |

| Method 3 | 1.44 g (15 mmol) | 0.79 g NH₄HCO₃ | None | 30 min | 50 °C | >95% | Not specified | [7] |

| Method 4 | 1 g | 5 mL aq. NH₃ (25%) | 10 mL Methanol | 24 hours | Room Temp. | Good Yield | Not specified | [2] |

| Method 5 | 25 parts by weight | Gaseous NH₃ | None | Several hours | < 25 °C | Nearly quantitative | Not specified | [8] |

Experimental Protocol

This protocol is adapted from a procedure reported to yield high-purity this compound.[6]

4.1 Materials and Equipment

-

Reagents:

-

Benzaldehyde (C₆H₅CHO)

-

Concentrated Ammonium Hydroxide (NH₄OH, ~30%)

-

2-Propanol

-

Distilled Water

-

-

Equipment:

-

3 L three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Buchner funnel and filter flask

-

Vacuum source

-

Beakers and graduated cylinders

-

4.2 Procedure

-

Reaction Setup: To a 3 L three-necked flask, add 1 L of concentrated ammonium hydroxide (~30%). Equip the flask with a mechanical stirrer and a thermometer.

-

Addition of Benzaldehyde: In a separate beaker, dissolve 265 g (2.50 mol) of benzaldehyde in 500 mL of 2-propanol. Add this solution to the ammonium hydroxide in the reaction flask in one portion.

-

Reaction: Stir the mixture vigorously at approximately 22 °C for 43 hours. A slurry will form as the product precipitates out of the solution.

-

Isolation of Product: Filter the resulting slurry using a Buchner funnel.

-

Washing: Wash the filter cake with 1 L of water to remove any unreacted ammonia and other water-soluble impurities.

-

Drying: Dry the collected solid product in a vacuum oven to obtain this compound as a white solid.

4.3 Characterization

The product can be characterized by its melting point and spectroscopic methods.

-

Melting Point: The reported melting point of this compound is in the range of 100-110 °C.[1][5][6]

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C=N stretching vibration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure of the product.

Visualizations

5.1 Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

5.2 Proposed Reaction Mechanism

The formation of this compound involves a multi-step condensation reaction.[1]

Caption: Proposed mechanism for the formation of this compound.

References

- 1. Buy this compound | 92-29-5 [smolecule.com]

- 2. ias.ac.in [ias.ac.in]

- 3. youtube.com [youtube.com]

- 4. This compound | 92-29-5 | Benchchem [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. US2863920A - Process of preparing this compound - Google Patents [patents.google.com]

reduction of hydrobenzamide with sodium borohydride to form benzylamines

Application Notes: Reduction of Hydrobenzamide with Sodium Borohydride

Introduction

Benzylamines are crucial structural motifs found in a wide array of pharmaceuticals, agrochemicals, and biologically active molecules.[1] One of the most practical methods for their synthesis is the reductive amination of carbonyl compounds.[1][2] This application note details an indirect reductive amination strategy involving the synthesis of this compound from aromatic aldehydes, followed by its reduction using sodium borohydride (NaBH₄) to yield a mixture of primary and secondary benzylamines.[1]

Hydrobenzamides, also known as N,N´-(phenylmethylene)bis(1-phenylmethanimines), are readily formed from the reaction of aromatic aldehydes with aqueous ammonia.[1][3] The subsequent reduction with sodium borohydride, a mild and selective reducing agent, targets both the imine and aminal functional groups within the this compound structure.[1][4] This method provides a convenient pathway to benzylamines, although it characteristically produces a mixture of the corresponding primary (benzylamine) and secondary (dibenzylamine) amines.[1][3]

Reaction Mechanism and Characteristics

The reduction of this compound with sodium borohydride is a nucleophilic addition reaction. The borohydride anion (BH₄⁻) serves as a source of hydride ions (H⁻).[4][5] The reaction proceeds in the following manner:

-

Hydride Attack: A hydride ion from NaBH₄ acts as a nucleophile, attacking the electrophilic carbon atoms of both the imine (C=N) and aminal (N-CH-N) groups within the this compound molecule.[1][5]

-

Intermediate Formation: This addition breaks the pi bonds of the imines and leads to the cleavage of the C-N bond in the aminal center.

-

Protonation: The resulting anionic intermediates are subsequently protonated by the solvent (typically methanol) during the reaction or by water during the work-up step to yield the final amine products.[4][6]

A key characteristic of this transformation is the reduction of both imine and aminal carbons, which results in the formation of a product mixture containing both the primary benzylamine and the secondary dibenzylamine.[1]

Visualized Reaction Pathway and Workflow

The following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: Chemical reduction of this compound to a mixture of benzylamines.

Caption: Experimental workflow for benzylamine synthesis via this compound.

Experimental Protocols

This section provides a two-part protocol for the synthesis of this compound from an aromatic aldehyde and its subsequent reduction with sodium borohydride.

Part A: Synthesis of this compound

-

Reaction Setup: In a suitable flask, dissolve 1 g of the chosen aromatic aldehyde in 10 mL of methanol.

-

Ammonia Addition: To this solution, add 5 mL of 25% aqueous ammonia.

-

Reaction: Stir the resulting mixture at room temperature for 24 hours. A precipitate will form during this time.

-

Isolation: Collect the solid precipitate by filtration. Wash the solid with a small amount of cold methanol to remove any unreacted starting material.

-

Drying: Dry the isolated this compound product. The product can be characterized by NMR spectroscopy; 1H-NMR spectra typically show singlets around 8.47 ppm (imine protons) and 5.84 ppm (aminal proton).[1]

Part B: Reduction of this compound to Benzylamines

-

Reaction Setup: Suspend the dried this compound obtained from Part A in 10 mL of methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Reducing Agent Addition: Carefully add an excess of sodium borohydride (approximately 1.3 molar equivalents relative to the initial aldehyde) to the suspension in portions.

-

Reaction: Stir the mixture at room temperature for 24 hours.[1] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[7][8]

-

Work-up (Quenching): After 24 hours, carefully add 15 mL of distilled water to the reaction mixture to quench the excess sodium borohydride.[1] Note that hydrogen gas evolution may occur.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent, such as dichloromethane (3 x 5 mL).[1]

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the final product mixture of primary and secondary benzylamines.

Data Presentation

The reduction of hydrobenzamides derived from various aromatic aldehydes yields a mixture of the corresponding primary and secondary benzylamines. While specific yield percentages are highly dependent on the substrate and reaction scale, the expected products are consistent.

| Starting Aldehyde | Intermediate | Product 1 (Primary Amine) | Product 2 (Secondary Amine) |

| Benzaldehyde | This compound | Benzylamine | Dibenzylamine |

| 4-Chlorobenzaldehyde | 4,4',4''-Trichlorothis compound | (4-Chlorophenyl)methanamine | Bis(4-chlorobenzyl)amine |

| 4-Methoxybenzaldehyde | 4,4',4''-Trimethoxythis compound | (4-Methoxyphenyl)methanamine | Bis(4-methoxybenzyl)amine |

| 4-Methylbenzaldehyde | 4,4',4''-Trimethylthis compound | (4-Methylphenyl)methanamine | Bis(4-methylbenzyl)amine |

References

- 1. ias.ac.in [ias.ac.in]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]

- 5. Borohydride reduction of a ketone [cs.gordon.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

Application Notes and Protocols: Hydrobenzamide as a Catalyst for Knoevenagel Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon bonds, which is critical in the production of fine chemicals, pharmaceuticals, and functional polymers.[1] This application note details the use of hydrobenzamide as an efficient, environmentally friendly organocatalyst for Knoevenagel condensation reactions. This compound, a stable double Schiff base, serves as a green alternative to traditional catalysts, offering high yields and simplified reaction conditions.[2][3]

Advantages of this compound as a Catalyst

-

Green Chemistry: The use of this compound aligns with the principles of green chemistry by avoiding toxic transition metal catalysts and harsh reagents.[2] The reaction can often be performed under solvent-free conditions, further reducing its environmental impact.[4]

-

High Conversion: this compound has been shown to be highly active, leading to full conversion of reactants in relatively short reaction times.[5]

-

Low E-Factor: The Knoevenagel condensation catalyzed by isolated this compound has a notably low E-factor (Environmental Factor) of 0.3, indicating minimal waste generation and high atom economy.[4][5]

-

Stable Intermediate: Unlike many in situ generated catalysts, this compound is a stable, isolable compound that can be prepared from readily available starting materials.[5]

Data Presentation

The following table summarizes the quantitative data for a representative Knoevenagel condensation reaction catalyzed by this compound. While the catalytic activity of this compound is reported to be broadly applicable, detailed quantitative data for a wide range of substituted benzaldehydes and active methylene compounds is not extensively tabulated in the available literature.[4]

Table 1: Knoevenagel Condensation of Benzaldehyde with Malonic Acid using this compound as a Catalyst [2]

| Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion |

| Benzaldehyde | Malonic Acid | 10 | 60 | 1 | Complete |

Experimental Protocols

Protocol 1: Synthesis of this compound Catalyst

This protocol describes the synthesis of this compound from benzaldehyde and ammonium bicarbonate, a method noted for its high yield.[3]

Materials:

-

Benzaldehyde

-

Ammonium bicarbonate

-

30% (m/m) aqueous ammonia solution

Equipment:

-

Round-bottom flask

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Combine benzaldehyde (1.44 g, 15 mmol) and ammonium bicarbonate (0.79 g, 10 mmol) in a round-bottom flask.[3]

-

Heat the mixture to 50°C with stirring. A solid white substance should form within 30 minutes.[3]

-

To purify the solid, suspend the obtained precipitate in 10 mL of 30% (m/m) aqueous ammonia solution.[3]

-

Filter the suspension to collect the purified this compound.[3]

-

Dry the product in vacuo. A yield of over 95% can be expected.[3]

Protocol 2: this compound-Catalyzed Knoevenagel Condensation

This protocol details the condensation of benzaldehyde with malonic acid to form cinnamic dicarboxylic acid, as a precursor to cinnamic acid.[2]

Materials:

-

Benzaldehyde

-

Malonic acid

-

This compound (synthesized as per Protocol 1)

-

Methanol (for analysis)

Equipment:

-

Reaction vessel (e.g., round-bottom flask)

-

Heating and stirring apparatus

-

HPLC for reaction monitoring (optional)

Procedure:

-

Dissolve malonic acid (1.0 g, 10 mmol) in benzaldehyde (0.96 g, 10.0 mmol) in a suitable reaction vessel.[2]

-

Add this compound (0.26 g, 1.0 mmol, 10 mol%) to the mixture.[2]

-

Stir the reaction mixture and maintain the temperature at 60°C for 1 hour to achieve complete conversion of benzaldehyde.[2]

-

The progress of the reaction can be monitored by taking small samples (e.g., 2 µl), diluting with methanol, filtering, and analyzing by reversed-phase HPLC.[2]

-

Upon completion, the product, cinnamic dicarboxylic acid, can be isolated. This intermediate can then undergo decarboxylation to yield cinnamic acid.[2]